molecular formula C35H44O9 B158483 Taxezopidine G CAS No. 205440-22-8

Taxezopidine G

Cat. No.: B158483
CAS No.: 205440-22-8
M. Wt: 608.7 g/mol
InChI Key: NQINDQGQJLIYFL-PBRGCZQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxezopidine G involves the extraction of the compound from the methanolic extract of the needles and young stems of Taxus baccata L. The process includes several steps of purification and isolation using chromatographic techniques . The detailed synthetic route involves the use of specific reagents and conditions to achieve the desired structure, including diastereoselective reactions and intramolecular Diels-Alder reactions .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, given the complexity of its structure. The large-scale extraction involves the use of solvents like methanol and subsequent purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Taxezopidine G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetoxy groups in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using spectroscopic techniques .

Scientific Research Applications

Taxezopidine G has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying the mechanisms of action of taxoids and their potential therapeutic applications .

Chemistry: In chemistry, this compound is used as a model compound for studying complex synthetic routes and reaction mechanisms. Its structure provides insights into the stereochemistry and reactivity of taxane diterpenoids .

Biology: In biological research, this compound is studied for its potential anti-cancer properties. It has been shown to inhibit the depolymerization of microtubules, similar to other taxoids like paclitaxel .

Medicine: In medicine, this compound is explored for its potential use as an anti-neoplastic agent. Its ability to stabilize microtubules makes it a promising candidate for the development of new cancer therapies .

Industry: In the pharmaceutical industry, this compound is used as a precursor for the synthesis of various taxoid derivatives with potential therapeutic applications .

Properties

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQINDQGQJLIYFL-PBRGCZQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In which species of Taxus has Taxezopidine G been identified?

A1: this compound has been isolated from the seeds of Taxus mairei [], the heartwood of Taxus cuspidata [], and the seeds of Taxus chinensis []. Additionally, it has been found in the needles and young stems of Taxus baccata [] and Taxus baccata growing in Iran [].

Q2: Are there any other notable taxane diterpenoids found alongside this compound in Taxus species?

A2: Yes, several other taxanes have been identified in the same studies. For instance, Taxus mairei seeds yielded Taxinine A, 9-deacetyltaxinine, 9-deacetyltaxinine E, 2-deacetyltaxinine, 2-deacetoxytaxinine J, and 2-deacetoxytaxuspine C []. Similarly, Taxus cuspidata heartwood contained taxinine, taxusin, beta-sitosterol, 1 beta-hydroxybaccatin I, and others [].

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